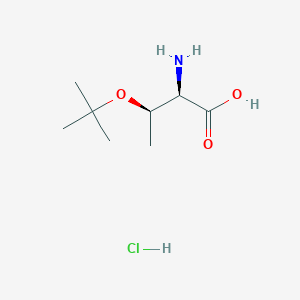

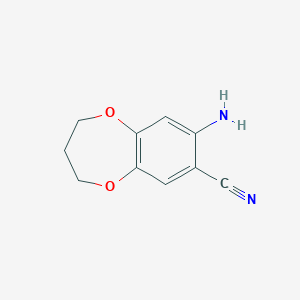

![molecular formula C23H28F3N3O5S2 B14800337 L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)

L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FTI 276 is a synthetic organic compound known as a farnesyltransferase inhibitor. It is a CAAX peptidomimetic of the carboxyl terminal of Ras proteins. Farnesyltransferase inhibitors are a class of experimental cancer drugs that target protein farnesyltransferase, preventing the proper functioning of the Ras protein, which is commonly abnormally active in cancer .

準備方法

FTI 276 is synthesized as a highly potent and selective CAAX peptidomimetic of the carboxyl terminal of Ras proteins. The synthetic route involves the preparation of N-[2-phenyl-4-N-[2®-amino-3-mercaptopropylamino benzoyl]-methionine, TFA . The compound is supplied as a trifluoroacetate salt and is highly potent in inhibiting farnesyl transferase in vitro . Industrial production methods involve embedding powdered FTI 276 within a stable time-release matrix designed to deliver the compound at a constant rate over a specified period .

化学反応の分析

FTI 276 undergoes various chemical reactions, primarily focusing on its role as a farnesyltransferase inhibitor. It inhibits the farnesylation of the Ras protein, a post-translational modification required for the cancer-causing activity of Ras . The compound is highly selective in blocking the growth of human lung carcinoma expressing oncogenic K-Ras in nude mice . Common reagents and conditions used in these reactions include dithiothreitol and farnesyl pyrophosphate . The major products formed from these reactions are non-farnesylated Ras proteins, which are unable to anchor to the plasma membrane and relay growth regulatory signals .

科学的研究の応用

FTI 276 has significant scientific research applications, particularly in the field of cancer research. It has been shown to reduce tumor multiplicity, incidence, and volume in lung adenomas induced by tobacco-related carcinogens . The compound is also used in preclinical studies to test its spectrum of efficacy and understand the biological mechanism of its antitumor activity . Additionally, FTI 276 is used to study the inhibition of oncogenic signaling and tumor growth in various cancer models .

作用機序

The mechanism of action of FTI 276 involves the inhibition of farnesyltransferase, an enzyme that adds a fatty acid molecule to proteins such as the oncogene Ras . By inhibiting this enzyme, FTI 276 prevents the proper functioning of Ras proteins, which are involved in cell communication pathways and relay growth regulatory signals from receptor tyrosine kinases to various intracellular pathways . The inhibition of Ras farnesylation results in the inability of Ras proteins to anchor to the plasma membrane, thereby blocking their oncogenic activity .

類似化合物との比較

FTI 276 is compared with other farnesyltransferase inhibitors such as FTI-277 and GGTI-297 . While FTI 276 is highly potent and selective in inhibiting farnesyltransferase, FTI-277 is an ester prodrug designed to overcome potential thiol-based toxicity . GGTI-297, on the other hand, is a geranylgeranyltransferase I inhibitor that targets a different prenylation pathway . The uniqueness of FTI 276 lies in its high potency and selectivity in inhibiting farnesyltransferase, making it a valuable compound in cancer research .

特性

IUPAC Name |

2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHISGQCODLHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)

![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)

![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)

![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)

![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)